2-(Pyridine-2-carbonyl)benzene-1-diazonium chloride
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Overview
Description
2-(Pyridine-2-carbonyl)benzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Pyridine-2-carbonyl)benzene-1-diazonium chloride typically involves the diazotization of an aromatic amine. The process begins with the reaction of an aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). The reaction is carried out at low temperatures (0-5°C) to prevent the decomposition of the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of diazonium salts, including this compound, follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridine-2-carbonyl)benzene-1-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides (Cl⁻, Br⁻), cyanides (CN⁻), and hydroxides (OH⁻) through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) chloride (CuCl), copper(I) bromide (CuBr), potassium iodide (KI), and sodium hydroxide (NaOH). The reactions are typically carried out under controlled temperatures to ensure the stability of the diazonium salt .
Major Products
The major products formed from these reactions include aryl halides, aryl cyanides, phenols, and azo compounds. These products are valuable intermediates in the synthesis of various organic compounds .
Scientific Research Applications
2-(Pyridine-2-carbonyl)benzene-1-diazonium chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyridine-2-carbonyl)benzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various electrophilic and nucleophilic substitution reactions, leading to the formation of different products. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new covalent bonds .
Comparison with Similar Compounds
2-(Pyridine-2-carbonyl)benzene-1-diazonium chloride can be compared with other diazonium salts such as benzenediazonium chloride and 4-nitrobenzenediazonium chloride. While all these compounds share the diazonium functional group, their reactivity and applications can vary based on the substituents attached to the aromatic ring . For example, benzenediazonium chloride is commonly used in the synthesis of phenols and aryl halides, while 4-nitrobenzenediazonium chloride is used in the production of azo dyes .
Similar Compounds
- Benzenediazonium chloride
- 4-Nitrobenzenediazonium chloride
- 2-Methylbenzenediazonium chloride
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the presence of different substituents on the aromatic ring .
Properties
CAS No. |
57831-92-2 |
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Molecular Formula |
C12H8ClN3O |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
2-(pyridine-2-carbonyl)benzenediazonium;chloride |
InChI |
InChI=1S/C12H8N3O.ClH/c13-15-10-6-2-1-5-9(10)12(16)11-7-3-4-8-14-11;/h1-8H;1H/q+1;/p-1 |
InChI Key |
RJCPFSVUZRLKCX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)[N+]#N.[Cl-] |
Origin of Product |
United States |
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